molecular formula C21H19N3O3S B2514923 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-01-5

5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2514923
CAS No.: 941949-01-5
M. Wt: 393.46
InChI Key: CAXCKHWBEYGBFO-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound characterized by its unique thiazolopyridazine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of a substituted benzylamine with a thioamide under acidic conditions to form the thiazole ring.

    Pyridazine Ring Construction: The thiazole intermediate is then reacted with a hydrazine derivative to form the pyridazine ring.

    Final Cyclization: The intermediate compound undergoes cyclization under basic conditions to form the final thiazolopyridazine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent. Its ability to interfere with specific cellular pathways makes it a promising candidate for further investigation in oncology.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-Dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one: Unique due to its specific substitution pattern and biological activity.

    Thiazolopyridazine Derivatives: Other derivatives may have different substituents, leading to variations in biological activity and chemical reactivity.

    Benzylthiazole Compounds: These compounds share the thiazole ring but differ in the attached groups, affecting their overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo-pyridazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of thiazolo-pyridazine compounds typically involves multi-step reactions that can be optimized for yield and purity. The specific synthesis pathway for this compound has not been extensively detailed in the literature; however, similar compounds have been synthesized using techniques such as condensation reactions and cyclization processes involving thiazole and pyridazine moieties.

Antitumor Activity

Research indicates that compounds within this chemical class exhibit significant antitumor activity. For instance, related thiazolo-pyridazines have shown efficacy against various cancer cell lines. A study demonstrated that derivatives of thiazolo-pyridazine significantly inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Antitumor Activity of Thiazolo-Pyridazine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)10Apoptosis induction
Compound BHeLa (cervical cancer)15Cell cycle arrest
This compoundTBDTBDTBD

Anti-inflammatory Activity

In addition to antitumor effects, thiazolo-pyridazine compounds have been evaluated for their anti-inflammatory properties. A study on similar benzyl-substituted thiazoles indicated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in inflammatory pathways. This suggests that this compound may also possess similar anti-inflammatory effects.

Table 2: Inhibitory Effects on COX and LOX

CompoundCOX Inhibition IC50 (µM)LOX Inhibition IC50 (µM)
Compound C0.77Not reported
Compound D0.39Not reported
This compoundTBDTBD

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated a series of thiazolo-pyridazine derivatives in vitro against various cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their non-substituted counterparts. This underscores the importance of structural modifications in optimizing therapeutic efficacy.
  • Anti-inflammatory Model : Another study utilized a rat model to assess the anti-inflammatory effects of related compounds in carrageenan-induced paw edema. The results showed significant reduction in edema volume compared to control groups, suggesting potential clinical applications for inflammatory diseases.

Properties

IUPAC Name

5-[(3,5-dimethoxyphenyl)methyl]-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-22-19-20(28-13)18(15-7-5-4-6-8-15)23-24(21(19)25)12-14-9-16(26-2)11-17(10-14)27-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXCKHWBEYGBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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